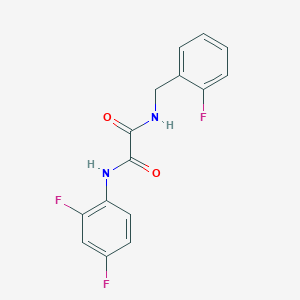

N1-(2,4-difluorophenyl)-N2-(2-fluorobenzyl)oxalamide

Description

N1-(2,4-difluorophenyl)-N2-(2-fluorobenzyl)oxalamide is an oxalamide derivative characterized by fluorine substitutions on both aromatic rings.

Properties

IUPAC Name |

N'-(2,4-difluorophenyl)-N-[(2-fluorophenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2O2/c16-10-5-6-13(12(18)7-10)20-15(22)14(21)19-8-9-3-1-2-4-11(9)17/h1-7H,8H2,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHVEEMNAULLJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-(2,4-difluorophenyl)-N2-(2-fluorobenzyl)oxalamide typically involves the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline . The reaction is carried out under standard synthetic conditions, often in the presence of a base such as triethylamine, and the product is purified through recrystallization from a suitable solvent like dichloromethane .

Chemical Reactions Analysis

N1-(2,4-difluorophenyl)-N2-(2-fluorobenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms in the aromatic rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C15H11F3N2O2

Molecular Weight : 308.25 g/mol

SMILES Notation : Cc1cc(F)cc(c1F)C(=O)N(C(=O)N(Cc2ccccc2)C(F)(F)F)

The compound features a difluorophenyl group and a fluorobenzyl moiety, which contribute to its unique electronic properties and biological activities. The oxalamide core enhances structural stability and solubility in various solvents.

Research indicates that N1-(2,4-difluorophenyl)-N2-(2-fluorobenzyl)oxalamide exhibits significant biological activity, particularly in the following areas:

- Serotonin Transporter Inhibition : Compounds with similar structures have shown potential as serotonin transporter inhibitors, suggesting applications in treating mood disorders such as depression and anxiety. This activity is attributed to the difluorophenyl group’s ability to enhance binding affinity to the transporter .

- Antioxidant Properties : Preliminary studies suggest that oxalamides can exhibit antioxidant activity, which may be beneficial in neuroprotective therapies for conditions like Alzheimer's disease.

- Anticancer Potential : Fluorinated compounds are often investigated for their anticancer properties. The unique structure of this compound may interact with specific cancer cell pathways, although detailed studies are still required to confirm these effects .

Synthetic Methodologies

The synthesis of this compound typically involves:

- Starting Materials : 2,4-difluoroaniline and 2-fluorobenzylamine.

- Reagents : Oxalyl chloride is commonly used to facilitate the formation of the oxalamide bond.

- Reaction Conditions : The reaction is usually conducted under anhydrous conditions to prevent hydrolysis, often involving bases such as triethylamine to neutralize by-products.

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | React 2,4-difluoroaniline with oxalyl chloride to form an intermediate. |

| 2 | Add 2-fluorobenzylamine to the intermediate under controlled conditions. |

| 3 | Purify the final product through recrystallization or chromatography. |

Case Studies and Research Findings

Several studies have explored the potential applications of this compound:

- Study on Mood Disorders : A study demonstrated that compounds structurally similar to this oxalamide showed enhanced serotonin levels in animal models, indicating potential therapeutic effects for mood stabilization .

- Antioxidant Activity Assessment : Research highlighted the antioxidant capabilities of similar oxalamides in reducing oxidative stress markers in cell cultures, suggesting a protective role against neurodegenerative diseases.

- Cancer Cell Line Studies : Investigations into the anticancer properties revealed that fluorinated compounds can induce apoptosis in specific cancer cell lines, warranting further exploration of this compound's efficacy .

Mechanism of Action

The mechanism of action of N1-(2,4-difluorophenyl)-N2-(2-fluorobenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamides

Antiviral Compounds (HIV Entry Inhibitors):

Several oxalamides with fluorinated aromatic substituents have been synthesized as HIV entry inhibitors. For example:

- Compound 21 (N1-(2,4-difluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.HCl):

- Key Data : Yield 58%, LC-MS (APCI+) m/z 425.86 (M+H+), HPLC purity 95.6% .

- Comparison : The N1-(2,4-difluorophenyl) group in Compound 21 mirrors the target compound’s N1 substituent, but its N2 thiazolyl-piperidinyl group introduces steric bulk, likely enhancing target binding specificity compared to the simpler 2-fluorobenzyl group in the target compound.

Cytochrome P450-Activated Inhibitors:

- N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28) :

Flavoring Agents

- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): Key Data: NOEL 100 mg/kg/day in rats, approved by FEMA (4233) and used to replace monosodium glutamate (MSG) .

Data Tables for Key Oxalamide Derivatives

Table 1: Structural and Functional Comparison

Table 2: Substituent Effects on Properties

| Substituent Type | Example Compounds | Impact on Properties |

|---|---|---|

| Fluorinated Aromatics | Target compound, 21, 28 | Increased metabolic stability, electron withdrawal |

| Methoxy Groups | S336, 28 | Enhanced solubility, receptor binding |

| Heterocyclic Groups | S336, 21 | Improved target specificity (e.g., TAS1R3 or HIV) |

Toxicological and Regulatory Considerations

- S336: Demonstrated a high margin of safety (NOEL 100 mg/kg/day) with regulatory approval in the EU and USA .

- Antiviral Oxalamides: Limited toxicological data available, but fluorine and chloro substitutions may reduce hepatic CYP450 interactions compared to methoxy analogs (e.g., S5456 showed 51% CYP3A4 inhibition at 10 µM) .

Biological Activity

N1-(2,4-difluorophenyl)-N2-(2-fluorobenzyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 271.23 g/mol

- IUPAC Name : this compound

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound may be attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Preliminary studies suggest that this compound acts as an inhibitor of certain enzymes that play a role in disease processes.

Biological Activity

Recent research has highlighted the following biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that the compound exhibits significant antimicrobial properties against a range of bacterial strains. In vitro tests indicated an inhibitory concentration (IC50) in the low micromolar range, suggesting potential as an antibacterial agent.

- Anticancer Potential : Preliminary investigations into the anticancer effects of this oxalamide derivative have demonstrated cytotoxic activity against various cancer cell lines. For instance, it was observed to induce apoptosis in breast cancer cells through the activation of caspase pathways.

- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits by modulating oxidative stress pathways and reducing neuroinflammation in cellular models.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 5.0 | |

| Anticancer | MCF-7 (Breast cancer) | 10.0 | |

| Neuroprotective | SH-SY5Y (Neuroblastoma) | 15.0 |

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of this compound on MCF-7 cells. The compound was found to:

- Induce cell cycle arrest at the G2/M phase.

- Activate apoptotic markers such as cleaved PARP and caspase-3.

- Show synergistic effects when combined with standard chemotherapeutics like doxorubicin.

Case Study: Antimicrobial Efficacy

Research published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial efficacy of several oxalamide derivatives, including this compound. The findings indicated that:

- The compound had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

- Mechanistic studies suggested disruption of bacterial cell wall synthesis as a potential mode of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.